molecular formula C21H30N4O4S B2818408 4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946302-34-7

4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No. B2818408
CAS RN: 946302-34-7
M. Wt: 434.56
InChI Key: LJWVLODIGSBJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

  • This compound has been explored for its inhibitory activity against carbonic anhydrase (CA) enzymes, with derivatives showing low nanomolar inhibition against hCA II, IX, and XII enzymes. These enzymes are relevant in the context of anticancer drug targets, indicating potential applications in cancer research (C. Congiu et al., 2015).

Ligand for Receptor Studies

  • In receptor studies, certain piperazine derivatives have been coupled to fluorescent moieties to act as novel histamine H3 receptor ligands. These compounds displayed good to excellent affinities for the histamine hH3 receptor, suggesting potential applications in the identification and understanding of binding sites on the histamine H3 receptor (M. Amon et al., 2007).

Biological Screening

  • Derivatives of a similar structural framework have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, with some compounds showing significant biological activities. This indicates potential applications in the development of new antibacterial, antifungal, and anthelmintic agents (G. Khan et al., 2019).

Antiproliferative Activities

  • Compounds with pyrimidine-piperazine conjugates have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and kidney cells. Certain derivatives showed better anti-proliferative activities than curcumin, suggesting their potential as anticancer agents (I. Parveen et al., 2017).

Antibacterial Agents

  • The compound has been linked to the synthesis of pyrido(2,3-d)pyrimidine derivatives, which exhibit antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa. This research area explores the compound's potential in addressing bacterial infections (J. Matsumoto et al., 1975).

properties

IUPAC Name

4-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-14(2)29-21-13-20(22-17(5)23-21)24-7-9-25(10-8-24)30(26,27)19-12-15(3)18(28-6)11-16(19)4/h11-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWVLODIGSBJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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